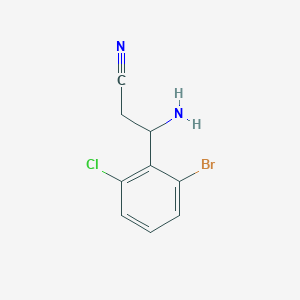

3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile

説明

3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile is a halogenated aromatic nitrile compound characterized by a propanenitrile backbone substituted with an amino group and a 2-bromo-6-chlorophenyl moiety.

特性

分子式 |

C9H8BrClN2 |

|---|---|

分子量 |

259.53 g/mol |

IUPAC名 |

3-amino-3-(2-bromo-6-chlorophenyl)propanenitrile |

InChI |

InChI=1S/C9H8BrClN2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8H,4,13H2 |

InChIキー |

NJCDNTRWTNOAJZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1)Br)C(CC#N)N)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile typically involves the reaction of 2-bromo-6-chlorobenzaldehyde with a suitable amine and a nitrile source under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium or potassium carbonate to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields . The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product .

化学反応の分析

Types of Reactions

3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.

Condensation Reactions: The nitrile group can participate in condensation reactions to form imines or amides.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted phenyl derivatives, nitro compounds, secondary amines, imines, and amides .

科学的研究の応用

3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile has several applications in scientific research:

作用機序

The mechanism of action of 3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is compared below with related propanenitrile derivatives, focusing on substituent effects, toxicity, and regulatory status.

Table 1: Key Comparative Data

| Compound Name | CAS Number | Substituents | Applications/Use | Toxicity/Regulatory Status |

|---|---|---|---|---|

| 3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile | N/A* | 2-Bromo-6-chloro-phenyl, amino | Research intermediate (hypothesized) | Limited toxicity data; not regulated |

| Cyanazine | 21725-46-2 | Triazine ring, ethylamino, chloro | Herbicide (historical use) | Banned in agriculture due to toxicity |

| 2-Methyl-3-(4-chlorophenyl)propanenitrile | 67845-85-6 | 4-Chloro-phenyl, methyl | Polymer stabilizer | Low acute toxicity; no major restrictions |

Key Findings:

Structural Differences: The target compound’s 2-bromo-6-chlorophenyl group introduces steric hindrance and electronic effects distinct from Cyanazine’s triazine ring or simpler chlorophenyl derivatives. This may reduce its environmental persistence compared to Cyanazine but increase reactivity in synthetic pathways .

In contrast, the target compound lacks documented ecotoxicological studies, though its bromine and chlorine substituents warrant caution due to possible bioaccumulation risks. Simpler chlorophenyl propanenitriles (e.g., 2-methyl-3-(4-chlorophenyl)propanenitrile) exhibit lower acute toxicity, suggesting that halogen placement and additional functional groups critically influence safety profiles.

生物活性

3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile is an organic compound with significant potential in medicinal chemistry. Its unique structural features, including an amino group, a bromo-chloro-substituted phenyl ring, and a nitrile group, suggest diverse biological activities. This article reviews the compound's biological activity, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile is C₁₃H₉BrClN, with a molecular weight of approximately 259.53 g/mol. The presence of halogen substituents (bromo and chloro) enhances the compound's reactivity and binding affinity towards biological targets.

The biological activity of 3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects. The specific mechanism of action remains an area of active research, with studies focusing on enzyme inhibition and receptor modulation.

Antimicrobial Activity

Preliminary studies indicate that 3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile exhibits antimicrobial properties. In vitro assays have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Research has demonstrated that compounds structurally similar to 3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile can exhibit selective cytotoxicity against cancerous cell lines. For instance, studies targeting the Arylhydrocarbon Receptor (AhR) have revealed promising results in inhibiting cancer cell proliferation while sparing normal cells . The compound's structural features may enhance its efficacy in cancer therapy.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that related compounds can reduce inflammation markers in cellular models, indicating that 3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile may possess similar effects.

Synthesis and Evaluation

The synthesis of 3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile typically involves multi-step organic reactions. Research has focused on optimizing these synthetic pathways to improve yield and purity while adhering to green chemistry principles.

Comparative Analysis

A comparative analysis of structurally related compounds reveals differences in biological activity based on substituent variations:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3R)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile | Fluorine instead of chlorine | Potentially different reactivity |

| (3R)-3-Amino-3-(2-bromo-6-methylphenyl)propanenitrile | Methyl group instead of chlorine | Altered steric properties affecting binding interactions |

These comparisons highlight how slight modifications in structure can lead to significant differences in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。